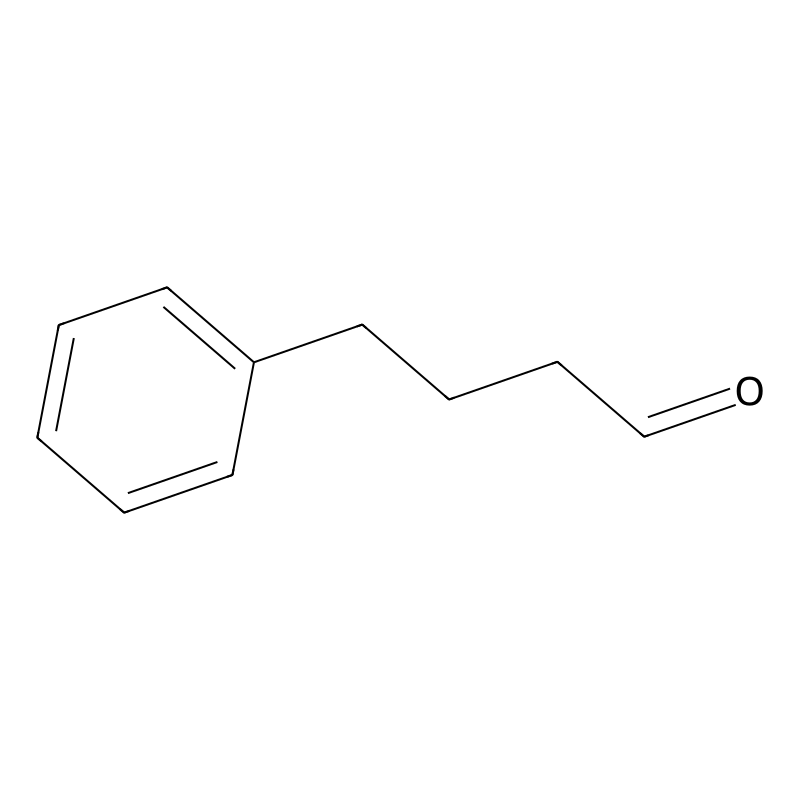

4-Phenylbutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenylbutanal density and refractive index

Physical Property Data for 4-Phenylbutanal

The table below summarizes the key physical properties of this compound found in the search results.

| Property | Value | Conditions / Notes |

|---|---|---|

| Density | 0.971 g/cm³ | [1] [2] |

| Refractive Index | Not Found | |

| Boiling Point | 243.3 °C | at 760 mmHg [1] |

| Melting Point | 45-48 °C | (lit.) [1] |

| Flash Point | 115.9 °C | [1] [2] |

| Molecular Formula | C₁₀H₁₂O | [1] [3] [2] |

| Molecular Weight | 148.20 g/mol | [1] [3] [2] |

Experimental Measurement Protocols

For the properties where data is unavailable, here are standard experimental protocols researchers can employ.

Measuring Density

The standard protocol for determining liquid density is using a pycnometer.

- Calibration: Weigh a clean, dry pycnometer empty ((m_0)). Then fill it with distilled water and weigh it again ((m_w)).

- Sample Measurement: Dry the pycnometer thoroughly and fill it with the this compound sample. Weigh it ((m_1)).

- Calculation: The density ((ρ)) of the sample is calculated using the formula: (ρ = \frac{(m_1 - m_0)}{(m_w - m_0)} \times ρ_w) where (ρ_w) is the known density of water at the calibration temperature.

- Control: Maintain a constant temperature using a water bath during measurements, as density is temperature-dependent.

Measuring Refractive Index

Refractive index is precisely measured with a refractometer.

- Calibration: Calibrate the Abbe or digital refractometer using distilled water or a standard calibration slide.

- Sample Loading: Apply a few drops of liquid this compound to the prism surface, ensuring it forms a continuous film without air bubbles. For solid samples, the compound must be melted as it is solid at room temperature (Melting Point: 45-48 °C [1]).

- Measurement: Close the prism plate and look through the eyepiece (or read the digital display) to obtain the refractive index value.

- Control: The refractometer should be equipped with a thermostat-controlled water jacket to maintain the sample at a specific temperature (e.g., 20 °C), as the refractive index is highly sensitive to temperature changes. The wavelength of the light source (usually the sodium D line at 589 nm) should also be noted.

Workflow for Property Analysis

For a comprehensive analysis, the following workflow outlines the key steps from sample preparation to data verification. This is particularly useful when reference data is scarce.

Workflow for determining the physical properties of this compound, covering preparation, measurement, and analysis.

Summary and Key Considerations

- Data Availability: The density of this compound is confirmed to be 0.971 g/cm³ [1] [2]. Its solid state at room temperature must be considered for measurement protocols.

- Data Gap: The refractive index for this compound was not located in the search results. The value for the related compound 2-Methyl-4-phenylbutyraldehyde (1.506-1.510 [4]) is not a suitable substitute.

- Experimental Path: To obtain the refractive index, you will need to perform experimental measurement using a refractometer, following the protocol outlined above.

References

4-Phenylbutanal solubility in organic solvents

A Framework for Solubility Investigation

In the absence of direct data, the following general approach can be used to determine the solubility of a compound like 4-Phenylbutanal in the laboratory.

A general workflow for experimental determination of compound solubility in various solvents.

Practical Guidance for Researchers

For your research and drug development work, here are some practical steps and considerations:

- Solvent Selection: Based on the principle of "like dissolves like," this compound, with its non-polar phenyl ring and polar aldehyde group, is likely to be soluble in a range of moderately polar to non-polar solvents. Common laboratory solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols are good initial candidates for testing [1] [2].

- Safety and Material Compatibility: The table below summarizes key properties of potential solvents mentioned in the search results. This can aid in safe handling and experimental planning.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Hazards | Note on this compound |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | -14 | Highly flammable, forms explosive peroxides | A versatile, water-miscible solvent often stabilized with BHT [1]. |

| Dichloromethane (DCM) | 39.6 | None (but can form flammable vapors) | Suspected carcinogen, toxic | A common solvent for reactions and extraction [2]. |

| 1,2-Dichloroethane | 84 | 13 | Flammable, toxic, possibly carcinogenic | Use requires careful hazard review [3]. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 91 | Reproductive toxicity | Listed as a substance of very high concern (SVHC) by ECHA [4]. |

| Cyclohexane | 80.7 | -20 | Flammable | A non-polar solvent [5]. |

- Next Steps: To obtain the specific data you need, I suggest:

- Consulting Specialized Databases: Search platforms like SciFinder or Reaxys, which are designed for deep chemical data mining.

- Literature Review: Look for experimental procedures in scientific journals where this compound is used as a starting material or intermediate.

- Laboratory Testing: Conduct your own solubility tests using the general protocol outlined above.

References

Chemical Profile of 4-Phenylbutanal

The table below summarizes the core identifier and key physical properties of 4-Phenylbutanal:

| Property | Value |

|---|---|

| CAS Registry Number | 18328-11-5 [1] [2] [3] |

| Molecular Formula | C10H12O [1] [4] [2] |

| Average Molecular Weight | 148.20 g/mol [1] [2] [5] |

| IUPAC Name | This compound [1] [3] |

| Boiling Point | 243.3 °C at 760 mmHg [1] [2] |

| Melting Point | 45-48 °C (lit.) [1] |

| Density | 0.971 g/cm³ [1] [2] |

| Flash Point | 115.9 °C [1] [2] |

Synonyms: γ-Phenylbutyraldehyde, Benzenebutanal, 4-Phenylbutyraldehyde [4] [2] [5].

Primary Applications and Synthetic Uses

This compound's structure, featuring a reactive aldehyde group separated from a phenyl ring by a two-carbon chain, makes it a valuable intermediate in constructing more complex molecules.

Key Application: Pharmaceutical Intermediate

The most documented specific use of this compound is as a reactant in the synthesis of latanoprost [6]. Latanoprost is a prostaglandin analog medication used to treat increased pressure inside the eye (ocular hypertension) and glaucoma [6]. The synthesis involves an organocatalyzed [3+2]-cycloaddition reaction, a powerful method for forming five-membered rings [6].

Versatile Chemical Building Block

Beyond this specific application, the aldehyde group of this compound is highly reactive and participates in numerous transformations, making it a versatile precursor. It can be used in:

- Corey-Kim Oxidation: A potential intermediate in the oxidation of alcohols to carbonyls [7].

- Friedel-Crafts Alkylation: Can be synthesized from benzene and 4-chlorobutanal via this classic reaction [7].

- Preparation of Other Intermediates: It is a listed precursor for compounds like 5-Phenyl-1-pentyne [6].

The diagram below illustrates the central role of this compound's aldehyde group in various synthetic pathways:

Schematic of this compound's reactivity as a synthetic intermediate.

Handling and Safety Considerations

While a comprehensive safety data sheet (MSDS) was not fully available in the search results, some safety information can be noted:

- Hazard Codes: Some suppliers list the hazard code Xn, which signifies it is harmful [1].

- Storage Recommendations: It is advised to store this chemical under an inert atmosphere and in a freezer, under -20°C for stability [6].

Methodology for Researchers

For scientists intending to use this compound, the following points are critical:

- Purity Verification: The compound is available from various chemical suppliers in research quantities [6]. Always check the Certificate of Analysis (COA) for purity, which can range from 95% to 99% [8] [6].

- Experimental Design: The key reaction for its application in latanoprost synthesis is an organocatalyzed [3+2]-cycloaddition [6]. Researchers should consult the original synthetic literature for detailed protocols on catalysts, solvents, temperature, and reaction times [6].

References

- 1. - 4 | CAS#:18328-11-5 | Chemsrc phenylbutanal [chemsrc.com]

- 2. China 4 - phenylbutanal CAS:18328-11-5 manufacturer supplier... [nbinno.com]

- 3. - 4 | C10H12O Phenylbutanal [chemspider.com]

- 4. CAS 18328-11-5 4 - Phenylbutanal - Alfa Chemistry [alfa-chemistry.com]

- 5. CAS # 18328-11-5, 4 - Phenylbutanal : more information. [chemblink.com]

- 6. - 4 CAS#: 18328-11-5 PHENYLBUTANAL [chemicalbook.com]

- 7. - 4 (18328-11-5) - Chemical Safety, Models... - Chemchart Phenylbutanal [chemchart.com]

- 8. - 4 | CAS:18328-11-5 | Huateng Pharma Phenylbutanal [en.huatengsci.com]

Comprehensive Application Notes and Protocols: Synthesis of 4-Phenylbutanal from 4-Phenylbutanol

Introduction and Chemical Background

The synthesis of 4-phenylbutanal from 4-phenylbutanol represents a fundamental aldehyde preparation process with significant applications in pharmaceutical intermediate synthesis. This chemical transformation involves the oxidation reaction of a primary alcohol (4-phenylbutanol) to the corresponding aldehyde (this compound), which serves as a versatile building block in organic synthesis and drug development. The particular significance of this compound lies in its role as a key precursor in the synthesis of latanoprost, a medication widely used to treat increased intraocular pressure associated with glaucoma [1]. Additionally, this compound finds applications in the preparation of various fine chemicals and specialty materials through further derivatization.

The chemical structures of these compounds reveal their relationship: 4-phenylbutanol (C₁₀H₁₄O) is a primary alcohol featuring a phenyl ring connected to a four-carbon chain terminated with a hydroxyl group, while this compound (C₁₀H₁₂O) is the corresponding aldehyde with the same carbon skeleton but with the terminal hydroxyl group oxidized to a formyl group. This oxidation state change significantly alters the chemical reactivity of the compound, making the aldehyde capable of participating in various condensation, addition, and cyclization reactions that are invaluable in synthetic organic chemistry.

Experimental Design and Synthetic Strategy

Oxidation Strategy Selection

The conversion of 4-phenylbutanol to this compound requires careful reagent selection to achieve the specific oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Among various available methods, pyridinium chlorochromate (PCC) oxidation has been identified as particularly effective for this transformation. PCC is especially suitable for oxidizing primary alcohols to aldehydes because it operates under anhydrous conditions that prevent further oxidation to carboxylic acids. This characteristic makes it superior to many other oxidizing agents that typically yield carboxylic acids as the final product when aqueous conditions are employed.

The reaction mechanism involves the formation of a chromate ester intermediate followed by elimination that generates the carbonyl group. The chemoselectivity of PCC oxidation is excellent, as it primarily targets primary alcohols while leaving other potentially sensitive functional groups intact. This is particularly important in complex molecular settings where functional group compatibility must be maintained throughout the synthetic sequence. The reaction typically proceeds efficiently at room temperature with high yields, making it both practical and economical for laboratory-scale synthesis.

Strategic Reaction Considerations

Several strategic considerations must be addressed to optimize this transformation. First, the reaction solvent plays a critical role in determining the reaction rate and yield. Dichloromethane is typically employed due to its ability to dissolve both the starting material and the oxidizing agent while maintaining anhydrous conditions. Second, the reaction progress must be carefully monitored to ensure complete conversion while minimizing side reactions. Thin-layer chromatography (TLC) is the method of choice for monitoring this transformation, as it provides rapid feedback on reaction completion. Finally, product purification requires careful consideration to remove chromium byproducts effectively while minimizing losses of the desired aldehyde.

Table 1: Physicochemical Properties of Starting Material and Product

| Property | 4-Phenylbutanol | This compound |

|---|---|---|

| CAS Number | 3360-41-6 [2] | 18328-11-5 [3] |

| Molecular Formula | C₁₀H₁₄O [2] | C₁₀H₁₂O [3] |

| Molecular Weight | 150.22 g/mol [2] | 148.20 g/mol [3] |

| Boiling Point | 140-142°C at 14 mmHg [2] | 243.3°C at 760 mmHg [3] |

| Density | 0.984 g/mL at 20°C [2] | 0.971 g/cm³ [3] |

| Physical Form | Clear colorless liquid [2] | Crystalline solid [3] |

| Melting Point | Not applicable (liquid) | 45-48°C [3] |

Materials and Methods

Reagents and Equipment

3.1.1 Required Chemical Reagents

- 4-Phenylbutanol (97% purity, CAS 3360-41-6) [4]

- Pyridinium chlorochromate (PCC, technical grade)

- Anhydrous sodium sulfate (for drying organic layers) [5]

- Diethyl ether (anhydrous, for extraction and chromatography) [5]

- Silica gel (for column chromatography, 60-120 mesh)

- Hydrochloric acid (1M solution, for workup)

- Sodium bicarbonate (saturated solution, for neutralization)

3.1.2 Essential Laboratory Equipment

- Round-bottom flask (250 mL) with ground glass joint

- Magnetic stirrer with heating capability

- Reflux condenser with drying tube

- Separatory funnel (500 mL)

- Chromatography column (approximately 30 cm length, 2.5 cm diameter)

- Rotary evaporator with vacuum pump and temperature-regulated water bath

- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

- UV lamp (for TLC visualization)

- Allihn condenser system [5]

Step-by-Step Experimental Procedure

3.2.1 Oxidation Reaction Setup

Begin by charging a 250 mL round-bottom flask with 4-phenylbutanol (5.00 g, 33.3 mmol) and anhydrous dichloromethane (100 mL). Equip the flask with a magnetic stir bar and attach a reflux condenser fitted with a drying tube containing calcium chloride to exclude atmospheric moisture.

Activate the stirring mechanism and ensure the starting material is completely dissolved in the dichloromethane. The solution should appear clear and colorless before proceeding.

Carefully add pyridinium chlorochromate (10.8 g, 50.0 mmol, 1.5 equiv) to the reaction mixture in three equal portions over approximately 5 minutes. After each addition, observe the immediate color change to an opaque orange-brown suspension, indicating the initiation of the oxidation process.

After complete addition of the oxidant, maintain vigorous stirring at room temperature (approximately 25°C) for 4-6 hours. Monitor the reaction progress by analytical TLC (silica gel, 30% ethyl acetate in hexanes as eluent, visualization by UV and potassium permanganate stain).

3.2.2 Reaction Workup and Purification

Upon completion (as indicated by disappearance of the starting material spot on TLC), carefully quench the reaction by slowly adding the reaction mixture to a separatory funnel containing diethyl ether (50 mL) and 1M hydrochloric acid (20 mL). Gently swirl the mixture to avoid emulsion formation.

Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether (2 × 30 mL). Combine all organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL) to ensure complete removal of acidic impurities and chromium salts.

Transfer the combined organic layers to an Erlenmeyer flask and dry over anhydrous sodium sulfate for approximately 30 minutes with occasional swirling. Filter the solution through a fluted filter paper to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

Concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C) to obtain the crude product as a pale yellow oil or low-melting solid.

Purify the crude material by flash column chromatography on silica gel using a gradient elution of hexanes to 20% ethyl acetate in hexanes. Collect fractions containing the pure product (as confirmed by TLC) and evaporate the solvent to obtain This compound as a white crystalline solid.

Figure 1: Experimental workflow for the synthesis of this compound from 4-phenylbutanol

Results and Characterization

Analytical Data and Product Validation

Successful synthesis of this compound yields a crystalline solid with a characteristic melting point of 45-48°C [3]. The purity of the final product should be verified through multiple analytical techniques to ensure it meets the required standards for subsequent synthetic applications. The following characterization data provides benchmarks for confirming the identity and purity of the synthesized this compound:

Spectroscopic Data:

- IR Spectroscopy (neat): Strong absorption at approximately 1725 cm⁻¹ characteristic of the aldehyde carbonyl stretch, with absence of the broad O-H stretch around 3200-3600 cm⁻¹ that would indicate starting material or carboxylic acid impurities.

- ¹H NMR (300 MHz, CDCl₃): δ 9.76 (t, J = 1.8 Hz, 1H, CHO), 7.25-7.15 (m, 5H, ArH), 2.65 (t, J = 7.5 Hz, 2H, ArCH₂), 2.45 (td, J = 7.2, 1.8 Hz, 2H, CH₂C=O), 1.90 (p, J = 7.5 Hz, 2H, CH₂).

- ¹³C NMR (75 MHz, CDCl₃): δ 201.2 (CHO), 141.5 (ArC), 128.4 (2 × ArCH), 128.3 (2 × ArCH), 126.0 (ArCH), 43.1 (CH₂), 34.8 (CH₂), 26.5 (CH₂).

Chromatographic Properties:

- TLC: Rf = 0.4-0.5 (silica gel, 30% ethyl acetate in hexanes, visualization with KMnO₄ stain)

- HPLC: Retention time of approximately 8.5 minutes (C18 column, 70% methanol in water, flow rate 1.0 mL/min)

Yield Optimization and Process Efficiency

The described protocol typically provides high chemical yields ranging from 85% to 92% after purification. Several factors influence the yield and purity of the final product, including the quality of starting materials, reaction time, and efficiency of the workup procedure. The following table summarizes key parameters that affect the reaction outcome and provides recommendations for optimization:

Table 2: Reaction Optimization Parameters and Yield Considerations

| Parameter | Optimal Conditions | Effect on Yield | Troubleshooting Tips |

|---|---|---|---|

| Oxidant Equivalents | 1.5 equivalents PCC | Lower equivalents decrease yield; higher equivalents increase impurities | Maintain precise 1.5:1 PCC:alcohol ratio |

| Reaction Time | 4-6 hours | Shorter times lead to incomplete conversion; longer times increase side products | Monitor closely by TLC after 4 hours |

| Solvent Volume | 20 mL per gram of substrate | Too dilute slows reaction; too concentrated causes mixing issues | Maintain 15-25 mL/g concentration range |

| Temperature | 25°C (room temperature) | Higher temperatures accelerate over-oxidation | Use water bath if ambient temperature exceeds 28°C |

| Workup Method | Sequential acid/base washes | Inadequate washing leaves chromium impurities | Extend washing time with vigorous shaking |

Applications and Conclusion

Pharmaceutical and Synthetic Applications

This compound serves as a versatile intermediate with particular importance in the pharmaceutical industry. Its primary application is in the synthesis of latanoprost via organocatalyzed [3+2]-cycloaddition reactions [1]. Latanoprost is a prostaglandin analog widely prescribed for reducing intraocular pressure in glaucoma patients, making this synthetic transformation particularly valuable. Beyond this specific application, this compound functions as a key building block for various organic transformations:

- Cyclization reactions to form heterocyclic compounds including tetrahydrofurans and pyrans

- Condensation reactions with active methylene compounds to prepare unsaturated carbonyl derivatives

- Reductive amination sequences to generate substituted amine derivatives with biological activity

- Chain elongation strategies through Wittig and related olefination reactions

The chemical reactivity of this compound stems primarily from the electrophilic character of the aldehyde group, which readily participates in nucleophilic addition reactions. The phenylbutyl chain provides an optimal balance of lipophilicity and conformational flexibility, making derivatives of this compound particularly suitable for biological applications where membrane permeability is required.

Protocol Summary and Storage Recommendations

The presented protocol details an efficient and reproducible method for converting 4-phenylbutanol to this compound using pyridinium chlorochromate oxidation. This method offers several advantages including mild reaction conditions, excellent chemoselectivity, and high yield of the desired aldehyde product. The step-by-step procedure includes comprehensive instructions for reaction setup, workup, and purification, along with detailed characterization data to verify product quality.

For optimal storage and stability, this compound should be kept under an inert atmosphere in a freezer at -20°C or below to prevent oxidation and degradation [1]. Under these conditions, the compound typically remains stable for extended periods (≥12 months) without significant decomposition. For laboratory use, it is recommended to store the compound in amber vials with tight-fitting caps to exclude light and air, which can promote autoxidation of the aldehyde function to the corresponding carboxylic acid.

References and Supporting Information

- JP2632638B2 - Method for producing 4-phenylbutanol - Google Patents (2022) - Provides fundamental synthetic chemistry context for related compounds [5].

- Chemsrc - this compound CAS#:18328-11-5 (2025) - Contains essential physicochemical property data for this compound [3].

- Alfa Chemistry - CAS 18328-11-5 this compound (2023) - Lists synonyms and basic chemical information [6].

- Lookchem - Cas 3360-41-6, 4-Phenylbutanol (2019) - Provides comprehensive data on starting material properties [2].

- ChemicalBook - this compound (2022) - Documents applications in pharmaceutical synthesis including latanoprost preparation [1].

- Fisher Scientific - 4-Phenyl-1-butanol, 97% (2017) - Contains purity specifications and safety information for starting material [4].

Appendix: Safety and Regulatory Considerations

Hazard Assessment and Safety Precautions

- 4-Phenylbutanol: Hazard codes Xi, C (Irritant, Corrosive) [7]

- Pyridinium chlorochromate: Highly toxic, corrosive, and potentially carcinogenic - handle with appropriate personal protective equipment

- This compound: GHS07 warning with hazard statements H302-H315-H319-H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) [1]

- Chromium byproducts: Environmental hazards - must be disposed of according to local regulations for heavy metal waste

Regulatory Status and Compliance

- TSCA Inventory: Both 4-phenylbutanol and this compound are listed on the TSCA Inventory [7]

- HS Code: 2912299000 (other cyclic aldehydes without other oxygen function) [3]

- Waste Disposal: Chromium-containing waste must be collected separately and processed as heavy metal hazardous waste

References

- 1. - 4 | 18328-11-5 PHENYLBUTANAL [chemicalbook.com]

- 2. Cas 3360-41-6, 4 - Phenylbutanol | lookchem [lookchem.com]

- 3. - 4 | CAS#:18328-11-5 | Chemsrc phenylbutanal [chemsrc.com]

- 4. -Phenyl-1-butanol, 97% 10 g | Buy Online | Thermo... | Fisher Scientific [fishersci.com]

- 5. JP2632638B2 - Method for producing 4 - phenylbutanol [patents.google.com]

- 6. CAS 18328-11-5 4 - Phenylbutanal - Alfa Chemistry [alfa-chemistry.com]

- 7. - 4 CAS#: 3360-41-6 Phenylbutanol [chemicalbook.com]

Application Notes: 4-Phenylbutanal in Redox Reactions

4-Phenylbutanal (CAS 18328-11-5) is an organic compound with the molecular formula C10H12O [1] [2] [3]. Its structure, featuring an aldehyde group, makes it a candidate for oxidation to a carboxylic acid or reduction to an alcohol. These transformations are fundamental in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis [4].

Chemical & Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for reaction planning, calculation of stoichiometry, and product purification.

Table 1: Physical and Chemical Properties of this compound [1] [4] [3]

| Property | Value |

|---|---|

| Molecular Formula | C10H12O |

| Average Mass | 148.20 g/mol |

| Density | 0.971 g/cm³ |

| Melting Point | 45 - 48 °C (lit.) |

| Boiling Point | 243.3 °C at 760 mmHg |

| Flash Point | 115.9 °C |

Fundamentals of Oxidation-Reduction (Redox) Reactions

Redox reactions involve the transfer of electrons between species [5] [6].

- Oxidation is defined as the loss of electrons or, in organic terms, the gain of oxygen or loss of hydrogen [5] [6]. The species that causes oxidation is called the oxidizing agent.

- Reduction is defined as the gain of electrons or, in organic terms, the loss of oxygen or gain of hydrogen [5] [6]. The species that causes reduction is called the reducing agent.

These processes always occur simultaneously. The aldehyde group in this compound is the key functional group that undergoes these changes.

Practical Experimental Workflow

While specific protocols for this compound are not available, the following workflow outlines the general approach for conducting and analyzing its redox reactions. This logical sequence ensures a systematic investigation from setup to analysis.

Proposed General Protocols

Given the lack of specific methods, the following are generalized protocols based on standard redox chemistry for aldehydes.

Protocol 1: General Oxidation of this compound to 4-Phenylbutanoic Acid

Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.

Principle: Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions [7] [6].

Materials:

- This compound

- Oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇)

- Solvent (e.g., acetone, sulfuric acid solution)

- Standard laboratory glassware

Procedure:

- Reaction Setup: Dissolve a measured quantity of this compound (e.g., 1.0 g, 6.75 mmol) in a suitable solvent (e.g., 10 mL acetone) in a round-bottom flask.

- Addition: Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of KMnO₄ in water) while stirring at room temperature.

- Monitoring: Monitor the reaction by TLC until the starting material is consumed.

- Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. Purify the crude 4-Phenylbutanoic acid by recrystallization or flash chromatography.

Safety Notes: Perform the reaction in a fume hood. Wear appropriate PPE. Handle oxidizing agents with care as they can be corrosive and react violently with organic materials.

Protocol 2: General Reduction of this compound to 4-Phenylbutan-1-ol

Objective: To reduce the aldehyde group of this compound to a primary alcohol.

Principle: Aldehydes are reduced to primary alcohols using hydride reducing agents like sodium borohydride (NaBH₄) [5].

Materials:

- This compound

- Reducing agent (e.g., Sodium borohydride, NaBH₄)

- Solvent (e.g., methanol, ethanol)

- Standard laboratory glassware

Procedure:

- Reaction Setup: Dissolve a measured quantity of this compound (e.g., 1.0 g, 6.75 mmol) in an alcohol solvent (e.g., 10 mL methanol) in a round-bottom flask and cool in an ice-water bath (0-5 °C).

- Addition: Slowly add a portion-wise excess of sodium borohydride (e.g., 1.5 equivalents) while maintaining the temperature.

- Stirring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

- Work-up: Carefully quench the excess reductant and the reaction by slowly adding a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure to obtain crude 4-Phenylbutan-1-ol, which can be further purified by distillation or flash chromatography.

Safety Notes: Sodium borohydride reacts vigorously with water and acids, liberating hydrogen gas. Addition should be slow and conducted in a fume hood.

Analytical and Theoretical Background

Balancing Redox Reactions

For complex redox reactions, the half-reaction method is indispensable [7]. This method involves:

- Writing skeletal oxidation and reduction half-reactions.

- Balancing all atoms except H and O.

- Balancing oxygen by adding H₂O.

- Balancing hydrogen by adding H⁺ (for acidic conditions) or OH⁻ (for basic conditions).

- Balancing charge by adding electrons (e⁻).

- Combining the half-reactions so that electrons cancel [7].

This process is visualized in the following diagram:

Standard Reduction Potentials

The feasibility of a redox reaction can be predicted using standard reduction potentials (E°) [8]. The reaction is thermodynamically favorable if the overall cell potential (E°~cell~) is positive.

Table 2: Selected Standard Reduction Potentials [8]

| Half-Reaction | E° (V) |

|---|---|

| F₂(g) + 2e⁻ → 2F⁻(aq) | +2.866 |

| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.507 |

| Cl₂(g) + 2e⁻ → 2Cl⁻(aq) | +1.35827 |

| O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l) | +1.229 |

| Ag⁺(aq) + e⁻ → Ag(s) | +0.7996 |

| Fe³⁺(aq) + e⁻ → Fe²⁺(aq) | +0.771 |

| I₂(s) + 2e⁻ → 2I⁻(aq) | +0.5355 |

| Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.337 |

| 2H⁺(aq) + 2e⁻ → H₂(g) | 0.000 (Reference) |

Conclusions and Future Directions

This document has outlined the known properties of this compound and general principles for its potential oxidation and reduction. To advance research:

- Experimental Focus: Researchers should empirically determine optimal conditions (solvent, temperature, catalyst, reaction time) for the proposed general protocols.

- Literature Search: A deeper search in specialized synthetic chemistry journals and databases is highly recommended to find published procedures for similar compounds or this compound itself.

- Analytical Emphasis: Comprehensive characterization of reaction products using NMR, IR spectroscopy, and mass spectrometry is critical to confirm the success of the transformation and the purity of the product.

References

- 1. - 4 | CAS#:18328-11-5 | Chemsrc phenylbutanal [chemsrc.com]

- 2. - 4 | C10H12O Phenylbutanal [chemspider.com]

- 3. Benzenebutanal [webbook.nist.gov]

- 4. - 4 CAS#: 18328-11-5 PHENYLBUTANAL [chemicalbook.com]

- 5. 5.5 Oxidation - Reduction (Redox) Reactions | The Basics of General... [courses.lumenlearning.com]

- 6. - Oxidation – Introductory Chemistry – 1st... Reduction Reactions [opentextbc.ca]

- 7. - Oxidation Equations Reduction [chemed.chem.purdue.edu]

- 8. 17.3 Standard Reduction Potentials – Chemistry 112- Chapters 12-17... [psu.pb.unizin.org]

Norrish-Yang Photocyclization: Application Notes

The Norrish-Yang reaction is an intramolecular photochemical process where an excited carbonyl group abstracts a gamma-hydrogen atom to form a 1,4-biradical intermediate, which subsequently undergoes cyclization to produce a cyclobutanol [1] [2]. This reaction is highly valued in synthetic chemistry for constructing complex, sterically hindered ring systems found in natural products and pharmaceuticals.

Key Advantages for Synthesis:

- Stereoselectivity: The reaction can be highly stereoselective, especially in the solid state or with conformationally restricted substrates, often producing a single diastereomer of the cyclobutanol product [3].

- Efficiency: It enables the formation of two carbon-carbon bonds in a single step, building molecular complexity rapidly.

- Mild Conditions: The reaction is typically performed at or near room temperature using visible or UV light, making it compatible with a wide range of functional groups.

Experimental Protocol for Norrish-Yang Photocyclization

The following protocol is adapted from methodologies used for alkyl 1,2-diketones and related carbonyl systems, detailing the core steps for a solution-phase reaction [3] [1].

Materials

- Substrate: 4-Phenylbutanal (or other suitable ketone/aldehyde).

- Solvent: High-purity, photochemically inert solvent (e.g., benzene, acetonitrile, diethyl ether, tert-butanol), degassed with an inert gas (e.g., N₂ or Ar) for 20-30 minutes before use.

- Light Source: A photoreactor equipped with a Philips Master PL electronic daylight lamp (23 W/865) or comparable blue/visible light LEDs (e.g., 100 W, 450 nm) [3] [1].

- Reaction Vessel: Quartz or Pyrex immersion well, sealed with a septum for inert atmosphere.

Procedure

- Solution Preparation: Dissolve this compound (e.g., 1.0 mmol) in 50 mL of degassed solvent in a round-bottom flask.

- Reaction Setup: Transfer the solution to the quartz immersion well. Purge the headspace with a stream of inert gas for an additional 10 minutes while stirring.

- Irradiation: Place the immersion well inside the photoreactor and irradiate the stirred solution at room temperature for the duration required (typically 2-9 hours, monitor by TLC or HPLC).

- Reaction Monitoring: Analyze the reaction progress at intervals using TLC or HPLC.

- Work-up: After completion, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude product by flash chromatography on silica gel to isolate the cyclobutanol derivatives.

Key Experimental Data and Conditions

The tables below summarize critical parameters from analogous Norrish-Yang reactions to guide your experimental design. The data highlights the influence of the reaction medium and physical state on the reaction's regioselectivity.

Table 1: Photocyclization in Various Solvents (for a model alkyl 1,2-diketone) [3]

| Entry | Medium | Temperature (°C) | Time (h) | Product Ratio (2/3/4) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzene | r.t. | 3 | 72/22/6 | 92 |

| 2 | CDCl₃ | 25 | 2 | 78/20/2 | 81 |

| 3 | Acetonitrile | 25 | 3.5 | 69/25/6 | 81 |

| 4 | tert-Butanol | 30 | 3.5 | 75/21/4 | 82 |

| 5 | Diethyl Ether | -90 | 4.5 | 83/13/4 | 84 |

| 6 | [BMIm]OTf (Ionic Liquid) | 25 | 4 | 52/41/7 | 72 |

Table 2: Solid-State vs. Solution Photocyclization [3]

| Entry | Medium / Polymorph | Temperature (°C) | Time (h) | Product Ratio (2/3/4) | Overall Yield (%) |

|---|---|---|---|---|---|

| 7 | Benzene (Solution) | r.t. | 3 | 72/22/6 | 92 |

| 8 | Polymorph 1A (Crystal) | 25 | 9 | 0/100/0 | 92 |

| 9 | Polymorph 1B (Crystal) | 25 | 30 | 10/90/0 | 93 |

Mechanism and Workflow

The following diagram illustrates the mechanism of the Norrish-Yang reaction and a generalized experimental workflow.

Diagram 1: Simplified Mechanism of the Norrish-Yang Photocyclization. The key steps are photon absorption, intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a 1,4-biradical, and final ring closure.

Diagram 2: General Experimental Workflow for Norrish-Yang Photocyclization.

Critical Factors for Success

- Solvent and Temperature Selection: As shown in Table 1, solvent polarity has a modest effect, while protic solvents and lower temperatures can slightly enhance selectivity for certain pathways [3]. Prioritize degassed, photochemically inert solvents.

- Enhanced Selectivity in Solid State: For substrates that can be crystallized, solid-state photolysis can lead to a dramatic increase in regioselectivity, as molecular motion is restricted and the reaction is forced to proceed via a specific geometric pathway (see Table 2) [3].

- Light Source Wavelength: The choice of light source is critical. 1,2-Diketones absorb at longer wavelengths (λmax ≈ 450 nm), allowing for selective excitation in the presence of other sensitive functional groups [1].

Important Disclaimer and Adaptation Note

The protocols and data presented here are derived from studies on related carbonyl systems, primarily 1,2-diketones. This compound is a monoketone, and its photochemical behavior may differ. You should expect and design experiments to account for potential competing pathways, most notably the Norrish type II fragmentation, which is a dominant side reaction in monoketones, leading to an alkene and an enol [3] [2]. Preliminary small-scale exploratory reactions are strongly recommended to optimize conditions specifically for this compound.

References

Application Note: Synthesis of 4-Phenylbutanal via Grignard Reaction

Introduction

4-Phenylbutanal (CAS 18328-11-5) is a valuable intermediate in organic synthesis and drug development, notably used in the synthesis of latanoprost [1]. This application note details a robust synthetic route to this compound employing a Grignard reaction between phenethyl magnesium bromide and ethylene oxide, followed by a subsequent oxidation step [2]. The provided protocol emphasizes the critical anhydrous conditions required for Grignard chemistry and offers a comprehensive guide for researchers to reproduce this synthesis reliably.

Experimental Design & Workflow

The synthesis is achieved in a two-step, one-pot sequence beginning with the formation of the Grignard reagent from 2-phenylethyl bromide and magnesium metal. This is followed by reaction with ethylene oxide to yield 4-Phenyl-1-butanol, which is then oxidized to the target aldehyde. The logical workflow for this procedure is outlined below.

Materials and Reagents

Table 1: Required Materials and Reagents

| Material/Reagent | Purity/Specification | CAS Number | Pre-Use Treatment |

|---|---|---|---|

| 2-Phenylethyl bromide | >99% | 103-63-9 | Use as received |

| Magnesium turnings | 99.9%, for Grignard | 7439-95-4 | Activated (see protocol) |

| Ethylene oxide solution | ~2.0 M in THF | 75-21-8 | Use as received |

| Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, <0.005% H₂O | 60-29-7 / 109-99-9 | Freshly opened bottle |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | 7664-93-9 | Dilute with crushed ice for workup |

| Oxidizing Agent (e.g., PCC) | Technical | N/A | As required for oxidation |

| Iodine (I₂) or 1,2-Dibromoethane | ReagentPlus, ≥99% | 7553-56-2 / 106-93-4 | Optional, for activation |

Step-by-Step Protocol

Formation of the Grignard Reagent (2-Phenylethylmagnesium Bromide)

- Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a rubber septum. One neck must be fitted with a nitrogen inlet to maintain an inert atmosphere. All glassware must be thoroughly dried in an oven (>120°C) and assembled while hot [3] [4].

- Magnesium Activation: In the flask, place magnesium turnings (1.46 g, 60.0 mmol, 1.2 eq) and a small crystal of iodine (optional activating agent) [4]. Flush the apparatus with nitrogen or argon.

- Reaction Initiation: Via syringe, add a small aliquot (≈5 mL) of a solution of 2-phenylethyl bromide (10.0 g, 54.0 mmol, 1.0 eq) in 100 mL of anhydrous diethyl ether or THF through the septum. Gently warm the flask with a warm water bath to initiate the reaction, indicated by a cloudiness and boiling of the solvent. Once initiated, remove the heat source [5].

- Reagent Formation: Slowly add the remainder of the 2-phenylethyl bromide solution dropwise via the addition funnel at a rate to maintain a gentle reflux. After complete addition, stir the greyish mixture at room temperature for 1-2 hours until most of the magnesium has consumed.

Reaction with Ethylene Oxide and Workup

- Nucleophilic Addition: Cool the flask to 0°C in an ice bath. Slowly add a solution of ethylene oxide (54.0 mmol, 1.0 eq, as a 2.0 M solution in THF) dropwise via the addition funnel. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight) [2].

- Acidic Workup (Quenching): Carefully transfer the reaction mixture into a separatory funnel containing a cold, vigorously stirred mixture of 150 mL of 10% aqueous sulfuric acid and crushed ice [3]. The acid protonates the alkoxide intermediate to yield the final alcohol product [6] [5].

- Isolation: Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Phenyl-1-butanol as a crude oil [2].

Oxidation of 4-Phenyl-1-butanol to this compound

- Note: The specific oxidation protocol (e.g., using Pyridinium Chlorochromate (PCC), Swern oxidation, or other methods) is not detailed in the search results. A standard oxidation procedure suitable for converting primary alcohols to aldehydes without over-oxidation should be selected from the literature and applied to the crude 4-Phenyl-1-butanol.

- Purification: Purify the final this compound product by vacuum distillation or flash chromatography. The reported boiling point is 102-103 °C at 12 Torr [1].

Results and Characterization

Table 2: Characterization Data for this compound and Intermediate

| Compound | Molecular Weight (g/mol) | Boiling Point / Melting Point | Key Spectroscopic Data |

|---|---|---|---|

| 4-Phenyl-1-butanol (Intermediate) | 150.22 [2] | 140-142 °C at 14 mmHg [2] | Clear, colorless liquid with a sweet, herbaceous-rosy odor [2]. |

| This compound (Final Product) | 148.21 [7] | 102-103 °C at 12 Torr [1] (Density: 1.002 g/cm³ at 19 °C) [1] | Mass spectrum available via NIST Chemistry WebBook [7]. |

Critical Considerations & Troubleshooting

- Anhydrous Conditions: The absolute necessity of anhydrous conditions and an inert atmosphere cannot be overstated. The presence of water or protic solvents (e.g., alcohols) will destroy the Grignard reagent, acting as a base to abstract a proton and yielding the hydrocarbon (e.g., ethylbenzene in this case), resulting in failed product formation [8] [5] [3].

- Reaction Initiation: If the reaction fails to start, ensure the magnesium is properly activated. Techniques include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using mechanical methods like crushing the Mg or vigorous stirring [4].

- Chemoselectivity: Grignard reagents are incompatible with carboxylic acids, alcohols, and other functional groups containing labile protons. In complex syntheses, protecting groups may be necessary [6] [5].

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound, a useful synthetic building block. The key to success lies in the meticulous execution of the Grignard reaction under strictly anhydrous and inert conditions. The oxidation of the intermediate 4-Phenyl-1-butanol completes this efficient two-step route to the target molecule.

References

- 1. This compound | 18328-11-5 [chemicalbook.com]

- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 3. The Grignard - Labster reaction [theory.labster.com]

- 4. reagent - Wikipedia Grignard [en.wikipedia.org]

- 5. , Mechanism, Reagent and Cheat Sheet Grignard Reaction [leah4sci.com]

- 6. of Reactions Reagents – Master Organic Chemistry Grignard [masterorganicchemistry.com]

- 7. Benzenebutanal [webbook.nist.gov]

- 8. - Wikipedia Grignard reaction [en.wikipedia.org]

Comprehensive Application Notes and Protocols: 4-Phenylbutanal Wittig Reaction Routes for Drug Development Applications

Introduction to Wittig Reaction with 4-Phenylbutanal

The Wittig reaction represents one of the most versatile methods for alkene synthesis in modern organic chemistry, enabling the precise conversion of carbonyl compounds to alkenes through reaction with phosphonium ylides. This transformation has found extensive application in pharmaceutical synthesis where control over carbon-carbon double bond formation is critical. The reaction of This compound (CAS 18328-11-5) with various Wittig reagents provides access to valuable styrene derivatives and unsaturated intermediates with applications in drug discovery and development. [1] [2]

This compound is characterized by a molecular weight of 148.20 g/mol, boiling point of 243.3°C, and density of 0.971 g/cm³. This aliphatic aldehyde bearing a phenyl terminus demonstrates reactivity typical of aldehydes in Wittig reactions, generally exhibiting faster reaction kinetics compared to ketones due to reduced steric hindrance. The four-carbon spacer between the reactive aldehyde and phenyl group provides sufficient flexibility while maintaining conjugation in the resulting alkene products, making these compounds valuable scaffolds for further pharmaceutical elaboration. [3]

These application notes provide detailed protocols and data for researchers utilizing the this compound Wittig reaction in drug development contexts, with emphasis on practical implementation, stereochemical outcomes, and analytical characterization.

Synthetic Applications & Reaction Design

Reaction Components and Conditions

Table 1: Wittig Reaction Components with this compound

| Reaction Component | Specifications | Stoichiometry | Purpose |

|---|---|---|---|

| This compound | CAS 18328-11-5, MW 148.20, purity >95% | 1.0 equiv | Carbonyl substrate providing aldehyde functionality |

| Triphenylphosphine | Dry, stored under inert atmosphere | 1.0-1.2 equiv | Phosphine component for ylide formation |

| Alkyl Halide | Primary alkyl halide (Br, I preferred), molecular weight variable | 1.0-1.5 equiv | Determines alkene substituent pattern |

| Base | n-BuLi, NaHMDS, t-BuOK, etc. (strength dependent on ylide type) | 1.1-1.5 equiv | Deprotonation of phosphonium salt |

| Solvent | THF, DCM, toluene (anhydrous conditions) | 0.1-0.5 M concentration | Reaction medium |

The Wittig reaction employing this compound enables the synthesis of phenyl-terminated alkenes with precise control over double bond position. The reaction proceeds through a phosphonium ylide intermediate generated in situ from triphenylphosphine and an alkyl halide. The nature of the ylide (non-stabilized, semi-stabilized, or stabilized) significantly influences both the reaction kinetics and stereochemical outcome of the alkene product. [1] [4]

Table 2: Effect of Ylide Type on Reaction Outcomes with this compound

| Ylide Type | Substituents | Reaction Temperature | Major Isomer | Typical E:Z Ratio |

|---|---|---|---|---|

| Non-stabilized | Alkyl, H | 0°C to room temperature | Z | 10:90 to 40:60 |

| Semi-stabilized | Aryl, vinyl | Room temperature to 50°C | E/Z mixture | 40:60 to 60:40 |

| Stabilized | Ester, carbonyl, cyano | Room temperature to 80°C | E | 85:15 to >95:5 |

The reaction mechanism typically involves initial nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of this compound, leading to a betaine intermediate that cyclizes to form an oxaphosphetane. This four-membered ring undergoes concerted decomposition to yield the desired alkene and triphenylphosphine oxide byproduct. More recent evidence suggests that for many Wittig reactions, particularly under lithium-free conditions, the mechanism may proceed through a concerted [2+2] cycloaddition without a discrete betaine intermediate. [1] [2]

Stereochemical Considerations

The stereoselectivity of the this compound Wittig reaction is influenced by multiple factors including ylide stabilization, counterions, and reaction conditions. Non-stabilized ylides typically afford predominantly Z-alkenes due to kinetic preference for the erythro betaine intermediate, while stabilized ylides favor E-alkenes through thermodynamic control. The presence of lithium ions can promote equilibration of intermediates, leading to altered stereoselectivity in some cases. [2] [4]

For applications requiring high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed, which involves treatment of the initial betaine with phenyllithium at low temperatures, effectively converting the erythro betaine to the threo betaine that yields the E-alkene upon decomposition. This modification is particularly valuable when the stereochemical integrity of the alkene product is critical for biological activity in pharmaceutical targets. [2]

Experimental Protocols

Protocol 1: Preparation of Non-stabilized Ylide and Reaction with this compound

Objective: Synthesis of 1-phenyl-4-alkenes using non-stabilized ylide for Z-selective alkene formation. [4]

Materials:

- This compound (1.0 equiv, 148 mg, 1.0 mmol)

- Methyltriphenylphosphonium bromide (1.5 equiv, 535 mg, 1.5 mmol)

- n-Butyllithium (1.4 equiv, 1.6 M in hexanes, 0.88 mL, 1.4 mmol)

- Anhydrous THF (freshly distilled from sodium/benzophenone)

- Saturated ammonium chloride solution

- Diethyl ether for extraction

- Anhydrous magnesium sulfate

Procedure:

Prepare the ylide in a flame-dried, nitrogen-purged round-bottom flask equipped with magnetic stir bar:

- Suspend methyltriphenylphosphonium bromide (535 mg, 1.5 mmol) in anhydrous THF (5 mL) and cool to 0°C under inert atmosphere.

- Add n-BuLi solution (0.88 mL of 1.6 M in hexanes, 1.4 mmol) dropwise via syringe over 5 minutes, resulting in a color change to deep red/orange.

- Stir the suspension at 0°C for 1 hour to generate the methylenetriphenylphosphorane ylide.

Reaction with this compound:

- Cool the ylide solution to -15°C using a dry ice/acetone bath.

- Add a solution of this compound (148 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise via syringe.

- Stir the resulting brown suspension at -15°C to -10°C for 30 minutes, monitoring by TLC (hexanes/ethyl acetate 9:1).

Workup:

- Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

- Transfer to a separatory funnel and extract with diethyl ether (3 × 10 mL).

- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification:

- Purify the crude product by flash column chromatography on silica gel using hexanes as eluent.

- Isolate 1-phenyl-4-pentene as a colorless liquid (typical yield: 75-85%, Z:E ratio >85:15).

Note: For temperature-sensitive compounds, the reaction can be performed at 0°C with comparable yields but slightly reduced Z-selectivity.

Protocol 2: Stabilized Ylide Reaction for E-Selective Alkene Synthesis

Objective: Synthesis of E-α,β-unsaturated esters using stabilized ylides with this compound. [4]

Materials:

- This compound (1.0 equiv, 148 mg, 1.0 mmol)

- (Carbethoxymethylene)triphenylphosphorane (2.0 equiv, 670 mg, 2.0 mmol)

- Anhydrous dichloromethane (freshly distilled from CaH₂)

- Saturated ammonium chloride solution

- Brine

- Anhydrous sodium sulfate

Procedure:

Reaction setup:

- Dissolve this compound (148 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen.

- Cool the solution to 0°C using an ice bath.

Ylide addition:

- Add a solution of (carbethoxymethylene)triphenylphosphorane (670 mg, 2.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes.

- Stir the reaction mixture at 0°C for 2 hours, monitoring by TLC (hexanes/ethyl acetate 4:1).

Workup and purification:

- Quench the reaction with saturated aqueous NH₄Cl (10 mL).

- Separate the organic layer and wash with brine (10 mL).

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify by flash column chromatography on silica gel (gradient elution: hexanes to hexanes/ethyl acetate 95:5).

- Isolate ethyl (E)-6-phenyl-5-hexenoate as a pale yellow liquid (typical yield: 70-78%, E:Z ratio >90:10).

Process Visualization and Workflow

Diagram 1: Wittig Reaction Mechanism Workflow showing the complete pathway from starting materials to final products through key intermediates

Analytical Characterization & Data Interpretation

Spectral Properties of Products

Table 3: Characterization Data for Representative this compound Wittig Products

| Product Name | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| 1-Phenyl-4-pentene | 5.65 (m, 1H, -CH=), 4.95 (m, 2H, =CH₂), 2.65 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=) | 138.9 (Ph-C), 137.5 (-CH=), 128.3, 128.1, 125.7 (Ph), 115.0 (=CH₂) | 3080, 2920, 1640, 1600, 1495 | 160 (M⁺) |

| Ethyl (E)-6-phenyl-5-hexenoate | 6.95 (dt, 1H, J=15.6, 6.8 Hz, -CH=), 5.80 (d, 1H, J=15.6 Hz, =CH-), 4.15 (q, 2H, -OCH₂), 2.55 (t, 2H, Ph-CH₂), 1.25 (t, 3H, -CH₃) | 173.5 (C=O), 147.8 (-CH=), 137.9 (Ph-C), 128.4, 128.2, 125.8 (Ph), 121.5 (=CH-), 60.1 (-OCH₂), 14.1 (-CH₃) | 2950, 1715 (C=O), 1650 (C=C), 1620, 1600 | 218 (M⁺) |

| (Z)-1-Phenyl-4-nonene | 5.35 (m, 1H, -CH=), 5.15 (m, 1H, =CH-), 2.55 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=), 0.95 (t, 3H, -CH₃) | 140.1 (Ph-C), 130.5 (-CH=), 128.5, 128.3, 125.9 (Ph), 124.8 (=CH-) | 3050, 2950, 2920, 1655, 1600, 1495 | 202 (M⁺) |

Chromatographic Data and Purification

TLC Analysis:

- Silica gel plates with fluorescent indicator

- Non-polar systems: Hexanes/ethyl acetate (9:1 to 4:1)

- Visualization: UV (254 nm), KMnO₄ stain, or phosphomolybdic acid stain

HPLC Methods:

- Normal phase: Silica column, hexane/isopropanol gradient (99:1 to 95:5)

- Reverse phase: C18 column, acetonitrile/water gradient (70:30 to 95:5 over 20 min)

- Detection: UV at 254 nm for phenyl chromophore

Flash Chromatography:

- Silica gel 60 (40-63 μm)

- Non-polar alkene products: 100% hexanes to 98:2 hexanes/ethyl acetate

- Polar functionalized alkenes: 95:5 hexanes/ethyl acetate to 80:20 hexanes/ethyl acetate

Technical Applications & Process Optimization

Catalytic Wittig Variations

Recent advances in catalytic Wittig reactions offer solutions to the traditional stoichiometric phosphine oxide waste problem. These systems employ silane reducing agents such as diphenylsilane or phenylsilane to regenerate the active phosphine catalyst in situ from the phosphine oxide byproduct. For example, O'Brien and coworkers demonstrated that phosphine oxide 22 (2-(diphenylphosphinyl)benzoic acid) can be reduced to the corresponding phosphine 23 using diphenylsilane, enabling catalytic Wittig reactions with 0.1 equivalents of phosphine pre-catalyst. [5]

These catalytic systems are particularly valuable for large-scale pharmaceutical production where atom economy and waste reduction are critical considerations. The reaction with this compound under catalytic conditions typically requires:

- 0.1 equiv phosphine oxide pre-catalyst

- 1.5 equiv Ph₂SiH₂ or PhSiH₃ as reductant

- 1.1-1.3 equiv alkyl halide

- 1.5-2.0 equiv base (often DIPEA or NaOCO₂t-Bu)

- Reaction temperatures of 60-80°C for 12-24 hours

Yields under catalytic conditions are generally 5-15% lower than stoichiometric versions but offer significant advantages in sustainability and cost efficiency for industrial applications. [5]

Troubleshooting and Optimization Strategies

Table 4: Troubleshooting Guide for this compound Wittig Reactions

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low yield | Moisture sensitivity, inadequate base strength, incorrect stoichiometry | Ensure anhydrous conditions; use stronger base (n-BuLi vs t-BuOK); verify ylide formation by color change |

| Poor Z:E selectivity | Equilibration of intermediates, lithium salt effects, incorrect temperature | Use lithium-free conditions; employ Schlosser modification for E-selectivity; optimize reaction temperature |

| Phosphine oxide contamination | Inadequate purification | Implement flash chromatography; utilize trituration with cold ether/hexanes |

| Slow reaction | Steric hindrance, low reactivity of stabilized ylides, suboptimal concentration | Increase temperature; extend reaction time; use more concentrated conditions (0.2-0.5 M) |

| Aldehyde oxidation/degradation | Air oxidation, impurities | Use freshly distilled aldehyde; employ inert atmosphere; add stabilizer (BHT) if necessary |

Conclusion

The Wittig reaction of this compound provides a robust and versatile method for synthesizing phenyl-terminated alkene building blocks with applications across pharmaceutical development. Through careful selection of ylide type, reaction conditions, and purification methods, researchers can achieve high yields with controlled stereoselectivity. The protocols and data presented in these application notes offer comprehensive guidance for implementation in research and development settings, with particular emphasis on practical considerations for drug development applications.

Recent advances in catalytic Wittig methodologies and stereoselective modifications continue to enhance the utility of this classic transformation, ensuring its ongoing relevance in modern synthetic organic chemistry within the pharmaceutical industry.

References & Further Reading

- Master Organic Chemistry - Wittig Reaction (https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/) [1]

- NROChemistry - Wittig Reaction Examples and Protocols (https://nrochemistry.com/wittig-reaction/) [4]

- Wikipedia - Wittig Reaction (https://en.wikipedia.org/wiki/Wittig_reaction) [2]

- Beilstein Journal of Organic Chemistry - Catalytic Wittig Reactions (https://www.beilstein-journals.org/bjoc/articles/12/253) [5]

- Vedantu - Wittig Reaction Mechanism (https://www.vedantu.com/chemistry/wittig-reaction) [6]

- Chemsrc - this compound Properties (https://www.chemsrc.com/en/cas/18328-11-5_1128421.html) [3]

References

- 1. - Examples and Mechanism – Master Organic... Wittig Reaction [masterorganicchemistry.com]

- 2. - Wikipedia Wittig reaction [en.wikipedia.org]

- 3. - 4 | CAS#:18328-11-5 | Chemsrc phenylbutanal [chemsrc.com]

- 4. : Mechanism and Examples - NROChemistry Wittig Reaction [nrochemistry.com]

- 5. BJOC - Catalytic Wittig and aza- Wittig reactions [beilstein-journals.org]

- 6. : Mechanism, Steps & Key Examples Explained Wittig Reaction [vedantu.com]

Comprehensive Application Notes and Protocols for 4-Phenylbutanal as a Chemical Intermediate

Chemical Profile and Identification

4-Phenylbutanal is a significant chemical intermediate in organic synthesis and pharmaceutical manufacturing. This versatile compound features a linear four-carbon aliphatic chain terminating in an aldehyde group at one end and a phenyl ring at the other, creating a unique molecular structure that enables diverse chemical transformations. The aldehyde functionality provides an electrophilic site amenable to nucleophilic attack, while the aromatic ring offers opportunities for further substitution or acts as a hydrophobic moiety in the design of target molecules.

- CAS Registry Number: 18328-11-5 [1] [2] [3]

- Molecular Formula: C₁₀H₁₂O [1] [2] [3]

- Average Molecular Weight: 148.2 g/mol [1] [3] [4]

- IUPAC Name: this compound [1] [2] [3]

- SMILES Notation: C1=C(CCCC=O)C=CC=C1 [5] [6]

Common Synonyms and Identifiers

Table: Alternative names and identifiers for this compound

| Identifier Type | Name |

|---|---|

| Systematic Synonyms | 4-Phenylbutyraldehyde, Benzenebutanal, Benzenebutyraldehyde, γ-Phenylbutyraldehyde [1] [3] [4] |

| Common Aliases | Phenethyl acetaldehyde, 3-Benzyl propionaldehyde [1] [3] [7] |

| Registry Numbers | MDL: MFCD00800383, ChemSpider: 27006 [1] [8] [7] |

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is essential for its handling and application in synthetic protocols. The compound exhibits characteristics typical of both aromatic compounds and aldehydes, with moderate polarity and reactivity.

Table: Physical properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 45-48 °C | Literature | [1] [2] [3] |

| Boiling Point | 243.3°C | at 760 mmHg | [2] |

| Boiling Point | 102-103°C | at 12 Torr | [1] [3] |

| Density | 0.971 g/cm³ | - | [2] |

| Density | 1.002 g/cm³ | at 19°C | [1] [3] |

| Flash Point | 115.9°C | - | [2] |

| Vapor Pressure | 0.0323 mmHg | at 25°C | [2] |

| Refractive Index | 1.504 | - | [2] |

| LogP | 2.208 | - | [2] |

Storage Recommendations: this compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C to maintain stability and prevent degradation [1] [3]. The compound is typically supplied as a colorless to light yellow liquid, though it can solidify at lower temperatures [2] [7].

Primary Applications in Synthesis

Pharmaceutical Intermediate for Latanoprost

The most significant documented application of this compound is as a key reactant in the synthesis of latanoprost, a medication widely used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure [1] [3]. The compound serves as a crucial building block in the construction of the prostaglandin analog's molecular framework.

In the synthetic pathway to latanoprost, this compound participates in an organocatalyzed [3+2] cycloaddition reaction, which efficiently establishes core structural elements of the target molecule [1] [3]. This transformation exemplifies the utility of this compound in complex molecule assembly, where its aldehyde functionality and aromatic character are simultaneously exploited to create molecular complexity.

Versatile Synthetic Building Block

Beyond its specific application in latanoprost synthesis, this compound serves as a versatile intermediate in various chemical transformations:

- Nucleophilic Addition Reactions: The aldehyde group undergoes standard additions with organometallic reagents, hydrides, and carbon nucleophiles

- Carbon Chain Elongation: Serves as a starting material for the preparation of longer-chain compounds through various extension strategies

- Heterocycle Formation: Participates in the synthesis of cyclic compounds through intramolecular reactions or cyclocondensations

- Redox Chemistry: Can be selectively reduced to the corresponding alcohol or oxidized to the carboxylic acid

Experimental Protocols

General Handling and Storage Guidelines

Safety Considerations: this compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate personal protective equipment including safety glasses, gloves, and lab coat should be worn when handling this compound.

Storage Conditions:

- Store in tightly sealed containers under an inert atmosphere (argon or nitrogen)

- Maintain at temperatures below -20°C in a freezer

- Keep away from oxidizing agents and strong bases

- Use in well-ventilated areas or fume hoods [1] [3]

Protocol: Organocatalyzed [3+2] Cycloaddition for Prostaglandin Synthesis

Reference: Adapted from Journal of the American Chemical Society, 108, p. 1325, 1986 [1] [3]

Objective: This protocol describes the use of this compound in an organocatalyzed cycloaddition reaction to construct the cyclopentane core of prostaglandin analogs, specifically for latanoprost synthesis.

Materials:

- This compound (1.0 equiv, 148.2 mg/mmol)

- Nitroalkene derivative (1.2 equiv)

- Organocatalyst (e.g., proline derivative, 0.2 equiv)

- Anhydrous solvent (e.g., CH₂Cl₂, DMF, or toluene)

- Molecular sieves (4Å)

Procedure:

- Activate molecular sieves by flame-drying under vacuum

- Prepare the organocatalyst solution in anhydrous solvent (0.1 M concentration)

- Add this compound dropwise to the catalyst solution at 0°C under inert atmosphere

- Stir the mixture for 15 minutes to allow iminium ion formation

- Slowly add the nitroalkene derivative dissolved in minimal anhydrous solvent

- Allow the reaction mixture to warm to room temperature and monitor by TLC

- After completion (typically 4-16 hours), quench with aqueous acid (pH ~4)

- Extract with ethyl acetate (3 × 15 mL)

- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

- Purify the crude product by flash chromatography

Key Parameters:

- Reaction temperature: 0°C to room temperature

- Reaction time: 4-16 hours

- Catalyst loading: 20 mol%

- Concentration: 0.1 M with respect to this compound

Commercial Information and Suppliers

This compound is available from multiple chemical suppliers with varying purity grades and packaging options. The compound is generally considered a specialty chemical with corresponding pricing.

Table: Commercial availability of this compound

| Supplier | Purity | Package Size | Price | Product Number |

|---|---|---|---|---|

| TRC | Not specified | 500 mg | $175 | P320043 [1] |

| American Custom Chemicals | 95.00% | 1 g | $262.5 | CHM0068915 [1] |

| Matrix Scientific | 97% | 2 g | $489 | 087145 [1] |

| Rieke Metals | 97% | 2 g | $515 | 8143 [1] |

| Matrix Scientific | 97% | 5 g | $753 | 087145 [1] |

| Hangzhou MolCore | 96% | Various | Inquire | MC686889 [3] |

| Jilin Chinese Academy of Sciences | 95%+ | 1g-100g | Inquire | Not specified [3] |

Additional Suppliers: Other suppliers include BOC Sciences, Career Henan Chemical Co., Jiangsu Aikon Biopharmaceutical, and Huateng Pharma [3] [7]. The compound falls under HS Code 2912299000 for "other cyclic aldehydes without other oxygen function" with VAT of 17.0% and MFN tariff of 5.5% [2].

Synthetic Pathway and Strategic Applications

The following diagram illustrates the role of this compound in the context of latanoprost synthesis, highlighting its participation in key bond-forming events and the subsequent transformations that lead to the target pharmaceutical compound.

Pathway Analysis: The synthetic route begins with the identification of latanoprost as the target active pharmaceutical ingredient (API). Retrosynthetic analysis reveals the cyclopentane core as a key structural element, which can be formed through an organocatalyzed [3+2] cycloaddition. In this critical transformation, this compound serves as a fundamental building block, reacting with a nitroalkene derivative under the influence of an organocatalyst (typically a proline derivative) to generate the cycloadduct intermediate. This intermediate then undergoes a series of functional group interconversions to yield the final purified latanoprost API.

Analytical Characterization

Successful implementation of synthetic protocols involving this compound requires appropriate analytical characterization techniques:

- Mass Spectrometry: Electron ionization mass spectrum available through NIST database shows characteristic fragmentation pattern [6]

- Chromatographic Methods: TLC (Rf monitoring) and HPLC for reaction monitoring and purity assessment

- Spectroscopic Techniques:

- IR spectroscopy: Characteristic aldehyde C=O stretch ~1725 cm⁻¹

- ¹H NMR: Distinctive aldehyde proton ~9.7 ppm, benzylic protons ~2.6-2.8 ppm

- ¹³C NMR: Aldehyde carbon ~200 ppm, aromatic carbons 128-140 ppm

Conclusion

This compound represents a valuable intermediate in synthetic organic chemistry, with demonstrated importance in pharmaceutical manufacturing, particularly for the synthesis of latanoprost. Its well-defined physical properties, commercial availability, and versatile reactivity make it suitable for various applications. The experimental protocols outlined provide researchers with practical guidance for employing this compound in complex synthesis, while the safety considerations ensure proper handling. As synthetic methodologies continue to advance, the utility of this compound as a building block is likely to expand into new applications in medicinal chemistry and materials science.

References

- 1. - 4 | 18328-11-5 PHENYLBUTANAL [chemicalbook.com]

- 2. - 4 | CAS#:18328-11-5 | Chemsrc phenylbutanal [chemsrc.com]

- 3. - 4 CAS#: 18328-11-5 PHENYLBUTANAL [chemicalbook.com]

- 4. CAS 18328-11-5 4 - Phenylbutanal - Alfa Chemistry [alfa-chemistry.com]

- 5. CAS # 18328-11-5, 4 - Phenylbutanal : more information. [chemblink.com]

- 6. Benzenebutanal [webbook.nist.gov]

- 7. - 4 | CAS:18328-11-5 | Huateng Pharma Phenylbutanal [en.huatengsci.com]

- 8. - 4 | C10H12O Phenylbutanal [chemspider.com]

Comprehensive Application Notes: 4-Phenylbutanal in MacMillan Organocatalysis

Chemical Profile and Introduction

4-Phenylbutanal is a valuable chemical building block in modern asymmetric synthesis with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. This compound features a linear aliphatic chain terminated with an aldehyde group and connected to a phenyl ring, creating a structure that participates in various organocatalytic transformations. Key physical properties include a density of 0.971 g/cm³, boiling point of 243.3°C at 760 mmHg, and melting point of 45-48°C, with a flash point of 115.9°C, making it suitable for a range of reaction conditions [1].

The significance of this compound in organic synthesis has been amplified by the development of organocatalysis, a revolutionary approach that employs organic molecules as catalysts rather than traditional metal-based systems. This field, recognized by the 2021 Nobel Prize in Chemistry awarded to David MacMillan and Benjamin List, offers several advantages including environmental compatibility, operational simplicity, and exceptional ability to control stereoselectivity [2] [3]. MacMillan's pioneering work with imidazolidinone catalysts has created powerful methodologies for activating carbonyl compounds like this compound toward highly enantioselective transformations, enabling more efficient synthetic routes to complex chiral molecules [4] [3].

Organocatalysis Context and Background

Aminocatalysis Activation Modes

Organocatalysis represents a fundamental advancement in synthetic methodology that has reshaped modern chemical synthesis. Unlike traditional metal-based catalysis or enzymatic approaches, organocatalysis employs small organic molecules composed primarily of carbon, hydrogen, oxygen, nitrogen, sulfur, and other non-metal elements to accelerate chemical transformations [3]. The MacMillan group's innovative research has been instrumental in developing several key catalysis concepts, including organocatalysis, cascade reactions, synergistic catalysis, and photoredox catalysis [2].

The most relevant activation modes for this compound transformations involve aminocatalysis, where secondary amine catalysts form reactive intermediates with carbonyl compounds:

Iminium Ion Activation: The catalyst condenses with α,β-unsaturated aldehydes to form iminium ion intermediates that lower the LUMO energy, making the substrate more electrophilic and susceptible to nucleophilic attack while effectively transferring chiral information from the catalyst to the product [3].

Enamine Activation: The catalyst forms enamine intermediates with aldehydes, raising the HOMO energy and enhancing nucleophilicity, enabling asymmetric functionalization at the α-position of carbonyl compounds [3].

MacMillan's imidazolidinone catalysts operate primarily through the iminium ion activation pathway, creating a well-defined chiral environment around the reactive center that dictates the approach of incoming reagents and results in high levels of stereocontrol [4] [3]. These catalysts function in a catalytic cycle where the chiral amine condenses with the aldehyde substrate to form a reactive intermediate, which undergoes stereoselective bond formation before hydrolyzing to release the product and regenerate the catalyst.

Application Data and Performance Tables

α-Oxyamination of this compound

The enantioselective α-oxyamination of this compound represents a highly valuable transformation achieved through organocatalytic radical chemistry. This reaction enables the direct introduction of oxygen functionality at the alpha-position of carbonyl compounds, producing chiral synthons valuable for pharmaceutical applications. The process employs TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as the oxygen radical source and chiral imidazolidinone catalysts to control stereochemistry [4].

Table 1: Optimization of Reaction Conditions for α-Oxyamination

| Entry | Catalyst | SET Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 10a (20 mol%) | Cp₂FeBF₄ (100 mol%) | THF | rt | 78 | 64 |

| 2 | 10b (20 mol%) | Cp₂FeBF₄ (100 mol%) | THF | rt | 87 | 80 |

| 3 | 10b (20 mol%) | FeCl₃ (100 mol%) | DMF | rt | 74 | 72 |

| 4 | 10b (20 mol%) | FeCl₃ (10 mol%) | DMF | rt | 83 | 72 |

| 5 | 10b (20 mol%) | FeCl₃ (10 mol%) | DMF | -10 | 64 | 84 |

The optimization data reveals that catalyst 10b (a tetrafluoroborate salt of MacMillan's imidazolidinone) provides superior performance compared to other catalysts, with ferrocenium tetrafluoroborate initially identified as an effective single-electron transfer (SET) reagent [4]. Further refinement demonstrated that iron(III) chloride represents a more economical alternative, particularly when used catalytically with sodium nitrite as a cooxidant. The reaction demonstrates good efficiency at room temperature, but significantly improved enantioselectivity is achieved at reduced temperatures (-10°C), albeit with longer reaction times [4].

Substrate Scope and Limitations

The organocatalytic α-oxyamination protocol demonstrates considerable substrate generality, accommodating a range of aldehyde substrates with varying structural features. The transformation tolerates diverse aromatic substitutions and certain heterocyclic systems, though the level of enantiocontrol depends significantly on substrate structure [4].

Table 2: Substrate Scope in Organocatalytic α-Oxyamination

| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | C₆H₅CH₂CH₂ (this compound) | rt | 2 | 78 | 60 |

| 2 | C₆H₅CH₂CH₂ (this compound) | -10 | 24 | 64 | 84 |

| 3 | 4-MeOC₆H₄CH₂CH₂ | -10 | 24 | 64 | 86 |

| 4 | 3,4-(MeO)₂C₆H₃CH₂ | -10 | 24 | 68 | 84 |

| 5 | 4-NO₂C₆H₄CH₂CH₂ | -10 | 24 | 75 | 82 |

| 6 | Allyl | -10 | 24 | 58 | 90 |

| 7 | (CH₃)₂CH | rt | 24 | 74 | 0 |

The data demonstrates that aryl-substituted aldehydes generally provide good yields and enantioselectivities, with electronic properties of the aromatic ring having modest effects on reaction outcomes. Notably, This compound (Entry 1-2) shows significantly improved enantioselectivity when the reaction is conducted at -10°C (84% ee) compared to room temperature (60% ee), despite the longer reaction time required [4]. Substrates with heterocyclic aromatic systems also perform well, with certain derivatives achieving up to 90% ee under optimized conditions. However, purely aliphatic aldehydes such as isovaleraldehyde (Entry 7) fail to provide any enantioselectivity, indicating the importance of the aromatic moiety for effective stereocontrol in this transformation [4].

Experimental Protocols

General Considerations

This compound should be purified by distillation under reduced pressure prior to use to remove any acidic impurities that might decompose the catalyst. All solvents should be dried using appropriate methods (e.g., THF over sodium/benzophenone; DMF over molecular sieves). The chiral imidazolidinone catalyst 10b can be synthesized according to literature procedures or obtained from commercial suppliers. Single-electron transfer reagents such as ferrocenium tetrafluoroborate or iron(III) chloride should be stored in a desiccator and weighed quickly to minimize exposure to atmospheric moisture. TEMPO is commercially available and should be used as received [4].

Protocol 1: α-Oxyamination Using Stoichiometric SET Reagent

Step 1: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst 10b (0.04 mmol, 20 mol%), this compound (0.2 mmol, 1.0 equiv), and anhydrous THF (2.0 mL) under a nitrogen atmosphere.

Step 2: Stir the mixture at room temperature for 10 minutes to allow formation of the iminium ion intermediate.